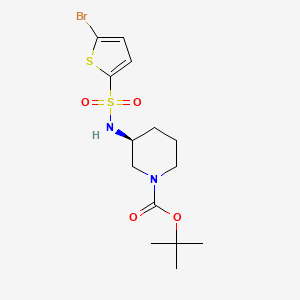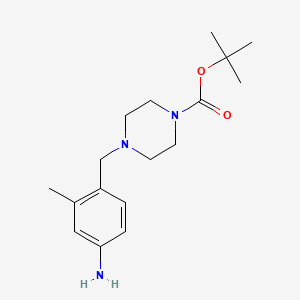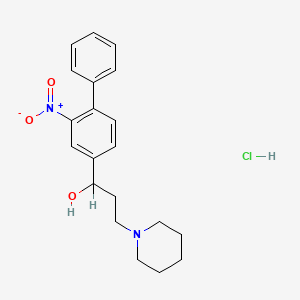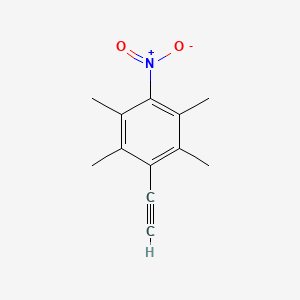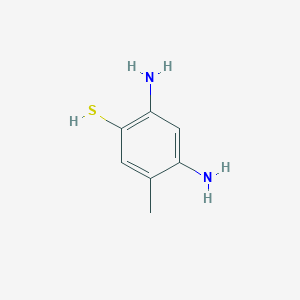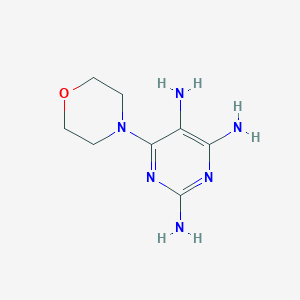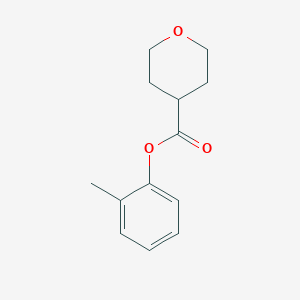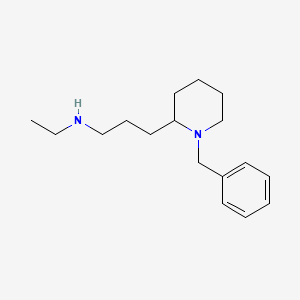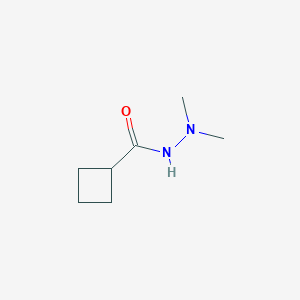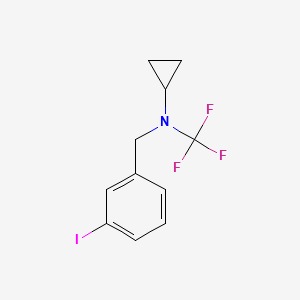
N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine is a synthetic organic compound that features a cyclopropane ring substituted with an iodobenzyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Iodobenzyl Group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a 3-iodobenzyl group. This can be done using a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodobenzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
N-(3-iodobenzyl)-N-methylcyclopropanamine: Similar structure but lacks the trifluoromethyl group.
N-(3-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine: Similar structure but with a chlorine atom instead of iodine.
N-(3-iodobenzyl)-N-(trifluoromethyl)cyclobutanamine: Similar structure but with a cyclobutane ring instead of cyclopropane.
Uniqueness
N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine is unique due to the combination of the iodobenzyl and trifluoromethyl groups on a cyclopropane ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications.
特性
分子式 |
C11H11F3IN |
|---|---|
分子量 |
341.11 g/mol |
IUPAC名 |
N-[(3-iodophenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C11H11F3IN/c12-11(13,14)16(10-4-5-10)7-8-2-1-3-9(15)6-8/h1-3,6,10H,4-5,7H2 |
InChIキー |
CZLSEYSVOJCSJJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1N(CC2=CC(=CC=C2)I)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


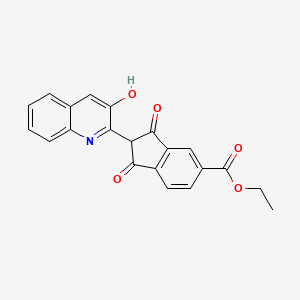
![3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)



